
n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide: is a chemical compound with the molecular formula C9H13N3O3. It is a derivative of tetrahydropyrimidine and is known for its diverse applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves the reaction of barbituric acid with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as HPLC and NMR analysis, are employed to verify the chemical structure and purity .
化学反应分析
Types of Reactions: n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted tetrahydropyrimidine derivatives .
科学研究应用
Chemistry: In chemistry, n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in the development of new pharmaceuticals and bioactive molecules .
Medicine: In medicine, this compound is explored for its therapeutic potential. It is investigated for its role in treating various diseases and conditions .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and other industrial products .
作用机制
The mechanism of action of n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
tert-Butyl (2,6-Dioxopiperidin-3-yl)carbamate: A similar compound with a different substituent group.
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide: A closely related compound with a different alkyl group
Uniqueness: n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific butyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
13156-38-2 |
|---|---|
分子式 |
C9H13N3O3 |
分子量 |
211.22 g/mol |
IUPAC 名称 |
N-butyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C9H13N3O3/c1-2-3-4-10-8(14)6-5-7(13)12-9(15)11-6/h5H,2-4H2,1H3,(H,10,14)(H2,11,12,13,15) |
InChI 键 |
VDPUDVVYHYMGDO-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C1=CC(=O)NC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


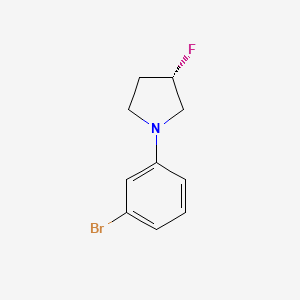


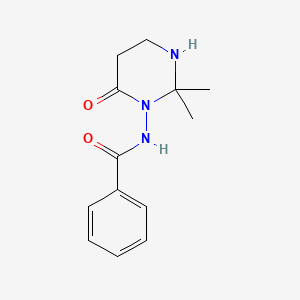
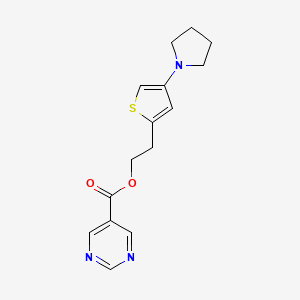
![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)

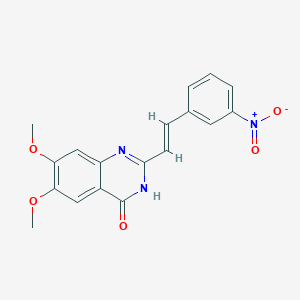
![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)
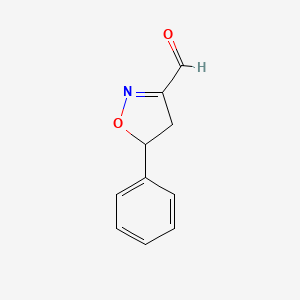
![(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol](/img/structure/B12925165.png)

![2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925167.png)

